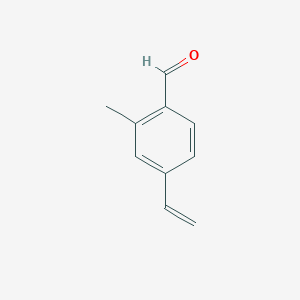

4-Ethenyl-2-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-9-4-5-10(7-11)8(2)6-9/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASMMGZSYVCUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624094 | |

| Record name | 4-Ethenyl-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439151-47-0 | |

| Record name | 4-Ethenyl-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4-vinyl-2-methylbenzaldehyde in Organic Solvents

Introduction: Understanding the Significance of Solubility in Research and Development

4-vinyl-2-methylbenzaldehyde is a substituted aromatic aldehyde with significant potential in organic synthesis, polymer chemistry, and the development of novel pharmaceutical intermediates. Its unique structure, featuring a reactive aldehyde, a polymerizable vinyl group, and a substituted benzene ring, makes it a versatile building block. However, to effectively utilize this compound in any application, a thorough understanding of its solubility characteristics is paramount. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-vinyl-2-methylbenzaldehyde in organic solvents, tailored for researchers, scientists, and professionals in drug development.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (4-vinyl-2-methylbenzaldehyde) and the solvent. The solubility of this compound is primarily influenced by a combination of factors inherent to its molecular structure:

-

Polarity: The presence of the polar carbonyl group (C=O) in the aldehyde function introduces a dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While aldehydes cannot form hydrogen bonds with themselves, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, interacting with protic solvents like alcohols.[1]

-

Van der Waals Forces: The aromatic ring and the vinyl group contribute to the nonpolar character of the molecule, promoting solubility in nonpolar solvents through London dispersion forces.

-

Molecular Size and Shape: As the size of the hydrocarbon portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[2][3]

The interplay of these factors determines the extent to which 4-vinyl-2-methylbenzaldehyde will dissolve in a given organic solvent. A solvent that can effectively overcome the solute-solute intermolecular forces and form stable solute-solvent interactions will be a good solvent for this compound.

Solubility Profile of 4-vinyl-2-methylbenzaldehyde and its Analogs

Direct quantitative solubility data for 4-vinyl-2-methylbenzaldehyde in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general solubility of aldehydes and data from structurally similar compounds, a reliable qualitative and predictive assessment can be made.[2][4]

Aldehydes are generally soluble in common organic solvents.[2] For instance, 4-methylbenzaldehyde, a closely related compound, is known to be soluble in alcohol and ether.[5] Similarly, 2-methylbenzaldehyde is soluble in ethanol and ether.[6] Benzaldehyde itself is highly soluble in organic solvents such as diethyl ether, ethyl acetate, and chloroform.[7] One source provides a water solubility value for the related compound 4-vinylbenzaldehyde as 0.69 g/L at 25°C, which is considered very slightly soluble.[8]

Based on these analogs and the principles of solubility, the following table provides a predicted solubility profile for 4-vinyl-2-methylbenzaldehyde.

| Solvent Class | Representative Solvents | Predicted Solubility of 4-vinyl-2-methylbenzaldehyde | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | The alcohol's hydroxyl group can hydrogen bond with the carbonyl oxygen of the aldehyde, and the alkyl chains can interact via van der Waals forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Acetonitrile | High to Moderate | The polarity of these solvents allows for strong dipole-dipole interactions with the aldehyde group. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | High to Moderate | The aromatic ring and vinyl group of the solute interact favorably with these nonpolar solvents through London dispersion forces. |

| Aqueous | Water | Low | The nonpolar aromatic ring and vinyl group constitute a significant portion of the molecule, limiting its ability to form favorable interactions with the highly polar water molecules.[1][3] |

Experimental Determination of Solubility: Methodologies and Protocols

For precise and quantitative solubility data, experimental determination is essential. The following are two robust and commonly employed methods in research and industrial settings.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a solvent.[9][10] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-vinyl-2-methylbenzaldehyde to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.[9]

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

-

Quantification:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute.

-

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of solution) - (Mass of dissolved solute)

-

Solubility = (Mass of dissolved solute / Mass of solvent) x 100 (expressed as g/100 g of solvent)

-

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometry Method

For compounds that possess a chromophore, such as the aromatic ring and conjugated system in 4-vinyl-2-methylbenzaldehyde, UV-Vis spectrophotometry offers a sensitive and high-throughput method for solubility determination.[11][12]

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 4-vinyl-2-methylbenzaldehyde of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution and separate the undissolved solid.

-

-

Sample Analysis:

-

Dilute an accurately measured volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of 4-vinyl-2-methylbenzaldehyde:

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid. For critical applications, it is advisable to determine solubility at the specific temperature of the intended process.

-

Purity of Solute and Solvent: Impurities in either the 4-vinyl-2-methylbenzaldehyde or the solvent can alter the solubility. The presence of a highly soluble impurity might artificially inflate the measured solubility, while an insoluble impurity could have the opposite effect.

-

Polymorphism: If 4-vinyl-2-methylbenzaldehyde can exist in different crystalline forms (polymorphs), each form may exhibit a different solubility. It is crucial to characterize the solid form being used for solubility studies.

Caption: Key Factors Affecting Solubility.

Conclusion and Future Perspectives

While a comprehensive, publicly available quantitative solubility dataset for 4-vinyl-2-methylbenzaldehyde is currently limited, a strong predictive understanding can be derived from the principles of chemical interactions and data from analogous structures. This guide provides a robust framework for both estimating solubility and for the experimental determination of precise solubility values using established gravimetric and spectroscopic methods. For researchers and developers working with this versatile molecule, generating accurate in-house solubility data across a range of relevant organic solvents is a critical step towards successful process development, optimization, and formulation.

References

-

PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]

-

JETIR. (2023). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research, 10(6). Retrieved from [Link]

-

JETIR. (2023). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research, 10(6). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

Pharma Dost. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Impact Factor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

Britannica. (2026, January 29). Aldehyde. Retrieved from [Link]

-

ResearchGate. (2021, September 13). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

-

Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to aldehydes and ketones. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. 4-Methylbenzaldehyde (p-Tolualdehyde) [benchchem.com]

- 6. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Page loading... [wap.guidechem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Duality of Reactivity: An In-depth Technical Guide to the Aldehyde Group in Vinyl-Substituted Benzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl-substituted benzenes bearing an aldehyde functionality, such as the naturally occurring cinnamaldehyde, represent a fascinating class of molecules characterized by a nuanced and versatile reactivity profile. The electronic interplay between the aromatic ring, the vinyl bridge, and the carbonyl group creates a system with multiple reactive centers, enabling a diverse array of chemical transformations. This guide provides a comprehensive exploration of the factors governing the reactivity of the aldehyde group in these compounds, delving into the underlying electronic and steric effects. We will examine key reaction classes, including nucleophilic additions, oxidations, and reductions, with a focus on mechanistic principles and synthetic applications. Furthermore, this document will present detailed experimental protocols for representative transformations, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: A Tale of Two Functional Groups

Vinyl-substituted benzenes equipped with an aldehyde group are prevalent motifs in natural products, fine chemicals, and pharmaceutical intermediates.[1] Cinnamaldehyde, the primary constituent of cinnamon oil, is a quintessential example, valued for its flavor, fragrance, and biological activities.[2] The chemical "exuberance" of such molecules stems from the conjugated system formed by the benzene ring, the carbon-carbon double bond, and the carbonyl group.[1] This extended π-system dictates the molecule's electronic landscape and, consequently, its chemical behavior.

The core of this guide focuses on the reactivity of the aldehyde group, a functionality renowned for its susceptibility to nucleophilic attack.[3][4] However, the presence of the vinyl substituent introduces a layer of complexity, modulating the electrophilicity of the carbonyl carbon and presenting an alternative site for reaction. Understanding this duality is paramount for designing selective and efficient synthetic strategies.

Electronic and Steric Landscape: The "Why" Behind the Reactivity

The reactivity of the aldehyde in vinyl-substituted benzenes is a direct consequence of the electronic and steric environment established by the entire molecular framework.

Electronic Effects: A Push-and-Pull Dynamic

The vinyl group, when attached to a benzene ring, acts as an activating group towards electrophilic aromatic substitution through resonance.[5] This electron-donating nature, however, has a more nuanced effect on the reactivity of a para- or ortho-substituted aldehyde. The extended conjugation allows for delocalization of electron density from the benzene ring, through the vinyl group, and towards the electron-withdrawing carbonyl group.

This resonance effect reduces the polarity of the carbonyl group, making the carbonyl carbon less electrophilic compared to its counterpart in a simple aliphatic aldehyde like propanal.[3] This deactivation towards nucleophilic addition is a critical consideration in reaction design.

Caption: Resonance structures illustrating electron delocalization in p-vinylbenzaldehyde.

Conversely, the vinyl group itself can become an electrophilic center, particularly in the context of conjugate or Michael additions. Nucleophiles can attack the β-carbon of the vinyl group, leading to a 1,4-addition product. The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the vinyl group) is a recurring theme in the chemistry of these compounds.

Steric Considerations

While electronic effects are often dominant, steric hindrance can also play a role. The planarity of the conjugated system means that the approach of a nucleophile to the carbonyl carbon is generally unhindered. However, bulky substituents on the benzene ring or at the α- or β-positions of the vinyl group can influence the regioselectivity of nucleophilic attack.

Key Reaction Classes of the Aldehyde Group

The aldehyde functionality in vinyl-substituted benzenes participates in a wide spectrum of chemical reactions. The following sections will explore the most synthetically relevant transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes.[6] A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol.[4]

Caption: General workflow for nucleophilic addition to an aldehyde.

3.1.1. Grignard and Organolithium Reagents: These strong carbon nucleophiles readily add to the carbonyl group, providing a powerful method for carbon-carbon bond formation. The reaction is typically highly regioselective for 1,2-addition.

3.1.2. Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to the corresponding primary alcohol.

3.1.3. Wittig Reaction: The reaction of the aldehyde with a phosphorus ylide (Wittig reagent) is a cornerstone of alkene synthesis, allowing for the extension of the carbon chain with a double bond.

3.1.4. Michael Addition (Conjugate Addition): As mentioned earlier, soft nucleophiles, such as enolates and Gilman reagents, often favor 1,4-addition to the α,β-unsaturated system.[7][8] The reaction proceeds via a nucleophilic attack on the β-carbon of the vinyl group.[7]

Oxidation Reactions

The aldehyde group is readily oxidized to a carboxylic acid. Cinnamaldehyde, for instance, is known for its high oxidation reactivity, even in the presence of air.[9][10] This susceptibility to oxidation can be both a useful synthetic tool and a challenge in terms of compound stability.[2][10]

Common Oxidizing Agents:

-

Potassium permanganate (KMnO₄)

-

Chromic acid (H₂CrO₄)

-

Silver(I) oxide (Ag₂O) - Tollens' reagent

The choice of oxidant and reaction conditions can be crucial for achieving high yields and avoiding side reactions, such as cleavage of the carbon-carbon double bond. For example, the selective oxidation of cinnamaldehyde to benzaldehyde has been achieved using hydrogen peroxide with a β-cyclodextrin polymer catalyst.[9][10]

Reductive Amination

This powerful transformation converts the aldehyde into an amine in a one-pot reaction. The aldehyde first reacts with an amine to form an imine, which is then reduced in situ, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Synthetic Applications and Strategic Considerations

The versatile reactivity of vinyl-substituted benzaldehydes makes them valuable building blocks in organic synthesis.[11]

Multicomponent Reactions

The presence of multiple reactive sites allows these compounds to participate in elegant multicomponent reactions, where three or more reactants combine in a single operation to form a complex product.

Polymerization

The vinyl group can undergo polymerization, leading to the formation of polymers with pendant aldehyde functionalities.[12] These polymers have potential applications in materials science, for example, as cross-linking agents or as scaffolds for further chemical modification. Benzaldehyde has also been used in the synthesis of polyethylene.[13]

Tandem Reactions

The dual reactivity of the aldehyde and vinyl groups can be harnessed in tandem or cascade reactions, where a single reagent or catalyst promotes a sequence of transformations. For instance, a metal-catalyzed reaction could initiate a cyclization involving both the aldehyde and the vinyl group.[14]

Experimental Protocols

To provide practical, field-proven insights, this section details a representative experimental protocol.

Protocol: Reduction of 4-Vinylbenzaldehyde to (4-Vinylphenyl)methanol

This protocol describes the selective reduction of the aldehyde group in the presence of a vinyl group using sodium borohydride.

Materials:

-

4-Vinylbenzaldehyde (1.0 g, 7.57 mmol)[15]

-

Methanol (20 mL)

-

Sodium borohydride (0.29 g, 7.57 mmol)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

5% Hydrochloric acid

Procedure:

-

Dissolution: Dissolve 4-vinylbenzaldehyde in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions over 15 minutes. Causality: The slow addition controls the exothermic reaction and prevents the accumulation of excess reducing agent, which could lead to side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates a complete reaction.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 5% hydrochloric acid until the effervescence ceases. Causality: The acid neutralizes the excess sodium borohydride and the resulting borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and add 30 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: The protocol should yield (4-vinylphenyl)methanol as a colorless oil.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | **Density (g/cm³) ** |

| 4-Vinylbenzaldehyde | 132.16 | 92-93 (at 14 Torr) | 1.036 |

| (4-Vinylphenyl)methanol | 134.18 | ~110-112 (at 10 Torr) | ~1.04 |

Conclusion: A Versatile Synthetic Platform

The aldehyde group in vinyl-substituted benzenes exhibits a rich and tunable reactivity that is governed by the delicate interplay of electronic and steric factors. A thorough understanding of these principles is essential for harnessing the synthetic potential of this important class of molecules. From straightforward nucleophilic additions and oxidations to more complex tandem and polymerization reactions, these compounds offer a versatile platform for the construction of diverse molecular architectures. The insights and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ these valuable building blocks in their synthetic endeavors.

References

- Characteristics and hazards of the cinnamaldehyde oxid

- Characteristics and hazards of the cinnamaldehyde oxid

- How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution? - Quora.

- The Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effect | Request PDF - ResearchG

- The reaction of cinnamaldehyde and cinnam(o)

- p-vinylbenzaldehyde - ChemBK.

- Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT.

- Transition metal-catalyzed double C vinyl –H bond activation: synthesis of conjugated dienes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01646J.

- Polyethylene - Wikipedia.

- Partial conversion of the 3‐vinyl benzaldehyde to its epoxide and...

- 4-Vinylbenzaldehyde | C9H8O | CID 39389 - PubChem - NIH.

- Well-Defined Alternating Copolymers of Benzaldehydes with Vinyl Ethers: Precision Synthesis by Cationic Copolymerization and Quantitative Degradation to Cinnamaldehydes | Macromolecules - ACS Public

- Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchG

- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts.

- Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC - PubMed Central.

- Cinnamaldehyde - Wikipedia.

- Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis | Accounts of Chemical Research - ACS Public

- In/InCl 3 -Mediated Cross-Coupling Reactions of Methyl Vinyl Ketone with Benzaldehyde in Aqueous Media - ResearchG

- Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction - YouTube.

- Synthetic applications of vinyl cyclopropane opening. - SciSpace.

- US4187363A - Vinyl chloride polymerization method - Google P

- Need some suggestions of reactions to try with cinnamaldehyde. : r/chemistry - Reddit.

- Palladium-Catalyzed Synthesis of Benzoxepines from Vinyl-Substituted Cyclopropanes and Salicylaldehydes.

- Functional Groups In Organic Chemistry.

Sources

- 1. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10820C [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chembk.com [chembk.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Polyethylene - Wikipedia [en.wikipedia.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. 4-Vinylbenzaldehyde | C9H8O | CID 39389 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Stability Profile and Handling Protocols for 4-Ethenyl-2-methylbenzaldehyde

Executive Summary

4-Ethenyl-2-methylbenzaldehyde (also referred to as 4-vinyl-2-methylbenzaldehyde) represents a class of "dual-threat" reactive intermediates.[1] Possessing both a styrenic vinyl group and a benzaldehyde moiety, this molecule is thermodynamically predisposed to two distinct degradation pathways at room temperature: radical polymerization and auto-oxidation .[1][2]

While the 2-methyl substituent provides minor steric protection to the aldehyde, it offers negligible stabilization to the 4-ethenyl group. Consequently, This compound is not stable at room temperature (20–25°C) for prolonged periods. Uncontrolled storage will result in the formation of insoluble polymeric gums or crystalline acid precipitates.[1][2] This guide outlines the mechanistic risks and defines a self-validating storage protocol to ensure compound integrity.

Chemical Structure & Reactivity Analysis

To understand the stability profile, we must decouple the molecule into its reactive pharmacophores.[1][2]

The Vinyl Moiety (Styrenic Instability)

The 4-ethenyl group is conjugated with the benzene ring.[1] Like styrene, it is susceptible to auto-polymerization .[1][2] This process is exothermic and can be initiated by:

-

Thermal Energy: Room temperature provides sufficient kinetic energy to initiate slow radical formation.[1][2]

-

UV Light: Photo-excitation generates radicals, accelerating chain propagation.[1]

-

Peroxides: Trace oxidation products can act as radical initiators.[1][2]

The Aldehyde Moiety (Oxidative Instability)

The aldehyde group at position 1 is prone to auto-oxidation upon exposure to atmospheric oxygen.[1][2] This proceeds via a radical chain mechanism, converting the liquid aldehyde into a solid carboxylic acid (4-ethenyl-2-methylbenzoic acid).[1]

The Conflict of Preservation

A critical handling paradox exists for this molecule:

-

Inhibitor Requirement: Common polymerization inhibitors like 4-tert-butylcatechol (TBC) require dissolved oxygen to function effectively.[1][2]

-

Oxidation Requirement: The aldehyde group degrades in the presence of oxygen.[1][2]

Resolution: The protocol below prioritizes temperature control and inert atmosphere over oxygen-dependent inhibition, as aldehyde oxidation is the more immediate contaminant risk, while polymerization is effectively halted by cryogenic storage.

Degradation Pathways[1][2]

The following diagram illustrates the competing degradation mechanisms that occur if the compound is mishandled at room temperature.

Figure 1: Dual degradation pathways.[1][2] The aldehyde oxidizes to acid (red path), while the vinyl group polymerizes (yellow path).[2]

Stability Data & Risk Assessment

The table below summarizes the expected physical behavior under varying conditions.

| Condition | Timeframe | Visual Outcome | Chemical Result | Risk Level |

| 25°C, Air, Light | < 24 Hours | Yellowing, slight turbidity | Peroxide formation, onset of oxidation | Critical |

| 25°C, Dark, Inert | 1-5 Days | Viscosity increase | Slow thermal polymerization (Oligomerization) | High |

| 4°C, Air | 1-2 Weeks | White crystal formation | Conversion to Benzoic Acid derivative | Moderate |

| -20°C, Nitrogen | > 6 Months | No Change | Stable Monomer | Safe |

Experimental Protocols (Self-Validating Systems)

To ensure the integrity of this compound, you must implement a "Test-Then-Use" workflow.[1] Do not assume purity based on label claims if the bottle has been opened.[1][2]

Protocol A: Visual & Solubility Check (Rapid Pass/Fail)

Before every use, perform this 2-minute check.

-

Visual Inspection: The compound should be a clear, colorless to pale yellow liquid (or low-melting solid).[1][2]

-

Solubility Test: Dissolve 50 mg in 1 mL of Methanol.

Protocol B: Quantitative Purity Assessment (H-NMR)

Use this for critical synthesis steps.

-

Key Signals to Monitor:

Protocol C: Purification (Rescue)

If the compound has partially degraded (yellowed or contains solids), it can often be rescued via Vacuum Distillation .[1][2]

-

Warning: Do not distill to dryness.[1][2] Concentrated peroxides in the pot can explode.[1][2]

-

Add Inhibitor: Add 500 ppm Hydroquinone to the distillation pot before heating to prevent polymerization during the phase change.[1]

Storage & Handling Standard Operating Procedure (SOP)

This decision tree defines the mandatory storage logic for this compound.

Figure 2: Storage decision matrix based on usage timeline.

Recommended Storage Conditions

-

Temperature: -20°C (Freezer) is mandatory for long-term stability.[1][2]

-

Atmosphere: Argon or Nitrogen backfill is required to prevent oxidation.[1][2][3]

-

Container: Amber glass vials with Teflon-lined caps.

-

Stabilizer: Commercial preparations may contain 0.1% Hydroquinone or TBC.[1][2] If synthesizing de novo, addition of 100-500 ppm BHT (Butylated hydroxytoluene) is recommended for storage.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10722, 2-Methylbenzaldehyde.[1][2] (Data on benzaldehyde oxidation and handling). Retrieved from [1][2]

-

Sigma-Aldrich (2025). Safety Data Sheet: o-Tolualdehyde (2-Methylbenzaldehyde).[1][2] (Standard handling for methyl-benzaldehydes).[1][2][4] Retrieved from [1]

-

ChemicalBook (2025). 4-Methylbenzaldehyde Properties and Stability.[1][2] (Comparative data for p-substituted benzaldehydes). Retrieved from [1]

-

BenchChem (2025). Preventing Oxidation of Benzaldehyde Derivatives During Synthesis.[1][3] (Protocols for inert storage and inhibitor use).[1][2][3] Retrieved from [1]

-

ResearchGate (2013). Alpha-Substituent Effect on o-Vinylbenzaldehyde Cyclopolymerization.[1][2] (Mechanistic insight into vinyl-benzaldehyde polymerization risks). Retrieved from [1]

Sources

Methodological & Application

Protocol for the Formation of Schiff Bases with 4-Ethenyl-2-Methylbenzaldehyde: A Guide for Researchers in Drug Development

This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases from 4-ethenyl-2-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics. The presence of a polymerizable ethenyl (vinyl) group and a sterically influential methyl group on the benzaldehyde ring necessitates specific strategic considerations, which are thoroughly addressed herein.

Introduction: The Strategic Importance of this compound in Schiff Base Synthesis

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science due to the diverse biological activities and coordination capabilities of the resulting Schiff base ligands.[1][3] The azomethine group (-C=N-) is a key pharmacophore that can be tailored to interact with various biological targets.[4]

The choice of this compound as a precursor is strategic for several reasons:

-

Polymerizable Functionality: The ethenyl group offers a reactive handle for subsequent polymerization or surface functionalization, enabling the development of novel drug delivery systems, hydrogels, and smart materials.[5][6][7]

-

Modulated Reactivity: The ortho-methyl group introduces steric hindrance around the aldehyde, potentially influencing the kinetics and thermodynamics of the Schiff base formation.[3][8] Concurrently, the electronic properties of both the methyl and ethenyl groups can affect the electrophilicity of the carbonyl carbon.

-

Structural Versatility: The resulting Schiff base can be further modified at the imine nitrogen with a wide array of primary amines, allowing for the generation of a diverse library of compounds for screening and optimization in drug discovery pipelines.

This guide will provide a robust protocol for the synthesis of Schiff bases from this unique aldehyde, with a focus on mitigating potential side reactions and ensuring high purity of the final product.

Mechanistic Insights: The Acid-Catalyzed Formation of a Schiff Base

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds through a two-stage mechanism: nucleophilic addition followed by dehydration.[2]

Stage 1: Nucleophilic Addition

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Amine: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Stage 2: Dehydration

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final Schiff base product.

To drive the reaction towards the product, it is essential to remove the water formed during the reaction, thereby shifting the equilibrium to the right, in accordance with Le Châtelier's principle.[9]

Experimental Protocols

This section outlines two distinct protocols for the synthesis of Schiff bases from this compound, catering to different scales and sensitivities of the reactants.

Protocol 1: Acid-Catalyzed Condensation under Reflux with Azeotropic Water Removal

This is a classic and robust method suitable for gram-scale synthesis. The use of a Dean-Stark apparatus is crucial for the efficient removal of water.[10]

Materials and Equipment:

| Reagent/Equipment | Specifications |

| This compound | >95% purity |

| Primary Amine | Equimolar to the aldehyde |

| Toluene | Anhydrous |

| Glacial Acetic Acid | Catalyst |

| Round-bottom flask | Appropriate size |

| Dean-Stark apparatus | |

| Condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Rotary evaporator | |

| Standard glassware for work-up |

Step-by-Step Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser. Ensure all glassware is dry.

-

Charge Reactants: To the round-bottom flask, add this compound (1.0 eq), the desired primary amine (1.0 eq), and anhydrous toluene (sufficient to fill the Dean-Stark trap and immerse the reactants).

-

Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.[11]

-

Reflux and Water Removal: Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is collected.

-

Reaction Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting materials.

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[12] Due to the polymerizable nature of the vinyl group, it is advisable to perform purification at or below room temperature if possible and to use solvents that have been degassed.

Causality Behind Experimental Choices:

-

Toluene as Solvent: Toluene forms an azeotrope with water, facilitating its removal. Its high boiling point allows for a reasonable reaction rate.

-

Glacial Acetic Acid as Catalyst: A mild acid catalyst is sufficient to promote the reaction without causing significant polymerization of the vinyl group.

-

Dean-Stark Apparatus: This is the most effective way to physically remove water from the reaction mixture, driving the equilibrium towards the product.[10]

Protocol 2: Room Temperature Synthesis with a Dehydrating Agent

This method is suitable for smaller-scale reactions or when using thermally sensitive amines. It avoids heating, which can reduce the risk of polymerization of the ethenyl group.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| This compound | >95% purity |

| Primary Amine | Equimolar to the aldehyde |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Dehydrating agent |

| Round-bottom flask or vial | |

| Magnetic stirrer and stir bar | |

| Standard glassware for filtration and work-up |

Step-by-Step Procedure:

-

Dissolve Reactants: In a round-bottom flask or vial, dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in an anhydrous solvent like DCM or THF.

-

Add Dehydrating Agent: Add an excess of a drying agent, such as anhydrous magnesium sulfate or sodium sulfate (typically 2-3 times the weight of the reactants), to the solution.

-

Stir at Room Temperature: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, filter off the dehydrating agent and wash it with a small amount of the anhydrous solvent.

-

Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified as described in Protocol 1.

Causality Behind Experimental choices:

-

Anhydrous Solvent and Dehydrating Agent: These are used to sequester the water produced during the reaction, driving the equilibrium towards the imine.[9]

-

Room Temperature Reaction: This minimizes the risk of thermal polymerization of the vinyl group.

Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Disappearance of the aldehyde proton signal (~9.5-10.5 ppm).- Appearance of a new imine proton signal (-CH=N-) typically in the range of 8.0-9.0 ppm.[12]- Signals corresponding to the vinyl protons (~5.0-7.0 ppm) and the methyl protons (~2.3-2.5 ppm) should be present.- Aromatic proton signals will be shifted compared to the starting aldehyde. |

| ¹³C NMR | - Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm).- Appearance of a new imine carbon signal (-C=N-) in the range of 160-170 ppm. |

| FT-IR | - Disappearance of the C=O stretching band of the aldehyde (~1690-1710 cm⁻¹).- Appearance of a C=N stretching band in the region of 1600-1650 cm⁻¹.[4][13]- Persistence of the C=C stretching of the vinyl group (~1630 cm⁻¹). |

| Mass Spec. | - The molecular ion peak corresponding to the calculated molecular weight of the Schiff base should be observed. |

Physical Properties

-

Appearance: Schiff bases are often crystalline solids with a characteristic color (e.g., yellow, orange).

-

Melting Point: A sharp melting point is indicative of a pure compound.

Applications in Drug Development and Materials Science

Schiff bases derived from this compound are versatile building blocks with significant potential in several areas:

-

Polymeric Drug Delivery Systems: The vinyl group allows for the incorporation of the Schiff base into polymer backbones or as pendant groups. These polymers can be designed to be pH-sensitive, where the imine bond hydrolyzes in the acidic environment of tumor tissues or endosomes, leading to targeted drug release.[6][14]

-

Bioactive Materials: The Schiff base can be polymerized to form materials with inherent biological activity, such as antimicrobial or anticancer properties.[15]

-

Coordination Chemistry and Catalysis: The imine nitrogen can coordinate with metal ions to form stable complexes.[1] These complexes can have applications as catalysts or as metallodrugs.[16]

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous. Increasing the reaction time or the amount of catalyst may also improve the yield. For Protocol 1, ensure efficient azeotropic removal of water.

-

Incomplete Reaction: If the reaction does not go to completion, consider using a more reactive amine or a stronger acid catalyst. However, be cautious as this may increase the risk of side reactions.

-

Polymerization: If polymerization of the vinyl group is observed (e.g., formation of an insoluble solid), consider using a lower reaction temperature, shorter reaction time, or adding a radical inhibitor (e.g., hydroquinone) to the reaction mixture. Purification should also be performed under mild conditions.

-

Hydrolysis: Schiff bases can be susceptible to hydrolysis, especially in the presence of acid and water. Ensure the purified product is stored in a dry environment.[2]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.

-

Toluene and dichloromethane are flammable and toxic; handle them accordingly.

-

Glacial acetic acid is corrosive.

Visualizing the Process

Reaction Mechanism

Caption: Acid-catalyzed Schiff base formation mechanism.

Experimental Workflow (Protocol 1)

Caption: Experimental workflow for Schiff base synthesis.

References

-

Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. ACS Publications. [Link]

- Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. [No valid URL found]

- Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. [No valid URL found]

-

Schiff Base Complexes for Catalytic Application. OUCI. [Link]

-

Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. SciRP.org. [Link]

-

Schiff base formation for benzaldehyde. | Download Scientific Diagram. ResearchGate. [Link]

-

Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. PMC. [Link]

-

Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. MDPI. [Link]

-

Synthesis and Polymerization of New Imine Monomers: Azaethylenes, Azabutadienes, and Azaallenes. DTIC. [Link]

-

12.2% 177,000 195M TOP 1% 154 6,600. SciSpace. [Link]

-

Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF'S BASES. ResearchGate. [Link]

-

(PDF) Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization. ResearchGate. [Link]s_as_Potential_Drug_Delivery_Vehicles_in_the_Biomedical_Field_Design_and_Characterization)

- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [No valid URL found]

-

(PDF) Schiff Base Complexes for Catalytic Application. ResearchGate. [Link]

-

Schiff Base polymers: synthesis and characterization. ResearchGate. [Link]

- Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applic

-

Mechanically Robust and Reprocessable Imine Exchange Networks from Modular Polyester Pre-Polymers. The Royal Society of Chemistry. [Link]

-

Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. [Link]

-

Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]

- Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innov

-

Schiff base. Wikipedia. [Link]

-

ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]

-

Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. [Link]

-

Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

What are the conditions used for schiff base reaction?. ResearchGate. [Link]

-

Reduction of an imine to a secondary amine. YouTube. [Link]

Sources

- 1. Schiff base - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

- 16. Schiff Base Complexes for Catalytic Application [ouci.dntb.gov.ua]

Application Note: High-Efficiency Synthesis of Vinylbenzaldehyde Derivatives via Heck Coupling

Abstract & Strategic Value

Vinylbenzaldehydes are pivotal bifunctional intermediates in the synthesis of functionalized stilbenes, conductive polymers, and pharmaceutical pharmacophores. Their dual reactivity—possessing both an oxidizable/reducible aldehyde and a polymerizable vinyl group—makes them valuable but synthetically challenging. This Application Note details the optimized Heck coupling protocols for synthesizing vinylbenzaldehyde derivatives from 4-bromobenzaldehyde and functionalized olefins (e.g., styrene,

Mechanistic Principles & Substrate Analysis

The Mizoroki-Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base.[1][2] For 4-bromobenzaldehyde, the reaction kinetics are influenced by the electron-withdrawing formyl group (-CHO) at the para position.

Catalytic Cycle Dynamics

-

Oxidative Addition: The electron-poor nature of 4-bromobenzaldehyde facilitates the oxidative addition of Pd(0) into the C-Br bond, forming a stable Ar-Pd(II)-Br species. This step is generally faster than for electron-rich aryl halides (e.g., 4-bromoanisole).

-

Migratory Insertion: The olefin (e.g., styrene or acrylate) coordinates to the Pd center. The aryl group migrates to the alkene carbon, determining regioselectivity (typically trans-selective).

- -Hydride Elimination: The product is released, generating a Pd(II)-hydride species.

-

Reductive Elimination: The base regenerates the active Pd(0) species from the Pd(II)-hydride.

Critical Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this transformation, highlighting the critical "Decision Point" where catalyst deactivation (Pd Black formation) often competes with the catalytic turnover.

Caption: Figure 1. Catalytic cycle for Heck coupling of 4-bromobenzaldehyde.[3][4] Note the critical role of ligand/stabilizer in preventing Pd Black formation.

Optimization Strategy

Successful coupling requires balancing reactivity with catalyst stability.

| Parameter | Recommendation | Rationale |

| Catalyst Source | Pd(OAc)₂ | Stable, cost-effective precursor that reduces to Pd(0) in situ. |

| Ligand | PPh₃ (Standard) or TBAB (Ligand-free) | PPh₃ provides steric bulk for stability. TBAB (Jeffery conditions) acts as a phase-transfer catalyst and stabilizes Pd nanoparticles [1]. |

| Base | K₂CO₃ or Et₃N | K₂CO₃ is preferred for ligand-free conditions to minimize aldol condensation side reactions. Et₃N is standard for homogeneous systems. |

| Solvent | DMF or DMAc | High boiling point polar aprotic solvents dissolve all reactants and stabilize polar intermediates. |

| Temperature | 80°C – 120°C | Sufficient energy for oxidative addition; <140°C prevents aldehyde thermal decomposition. |

Experimental Protocols

Protocol A: Phosphine-Ligand Method (High Purity)

Recommended for initial screening and synthesis of complex derivatives where selectivity is paramount.

Reagents:

-

4-Bromobenzaldehyde (1.0 equiv, 10 mmol)

-

Olefin (Styrene or

-Butyl acrylate) (1.2 equiv, 12 mmol) -

Pd(OAc)₂ (1 mol%)

-

Triphenylphosphine (PPh₃) (2-4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

DMF (anhydrous, 20 mL)

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ (22 mg) and PPh₃ (52 mg) in 5 mL of DMF. Stir at room temperature for 15 mins under Argon until the solution turns yellow/orange (formation of Pd(PPh₃)₂ active species).

-

Reactant Assembly: Add 4-bromobenzaldehyde (1.85 g) and the remaining DMF. Purge with Argon for 5 mins to remove dissolved oxygen (crucial to prevent phosphine oxidation).

-

Initiation: Add the olefin (e.g., 1.4 mL styrene) followed by Et₃N (2.8 mL).

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc gradient (0% -> 10% EtOAc).

Protocol B: Ligand-Free "Jeffery" Method (Scalable/Green)

Recommended for scale-up (>10g) and simple substrates. Uses Tetra-n-butylammonium bromide (TBAB) as a stabilizer.

Reagents:

-

4-Bromobenzaldehyde (1.0 equiv)

-

Olefin (1.2 equiv)

-

Pd(OAc)₂ (0.5 – 1 mol%)

-

TBAB (0.2 – 0.5 equiv)

-

K₂CO₃ (anhydrous, 1.5 equiv)

-

DMF or NMP (10 mL per gram of substrate)

Step-by-Step Workflow:

-

Solids Mixing: Charge a round-bottom flask with 4-bromobenzaldehyde, K₂CO₃, TBAB, and Pd(OAc)₂.

-

Solvent Addition: Add DMF. The mixture will be a suspension.

-

Olefin Addition: Add the olefin via syringe.

-

Reaction: Heat to 90°C with vigorous stirring (essential for heterogeneous base).

-

Note: The reaction often proceeds faster (4–8 hours) due to the "Jeffery Effect" where ammonium salts stabilize highly active Pd nanoparticles [2].

-

-

Workup: Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Dilute filtrate with water and extract as above.

Experimental Workflow Diagram

Caption: Figure 2. Operational workflow from reagent preparation to product isolation.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Pd Black Formation | Oxygen in solvent or insufficient ligand/stabilizer. | Degas solvents rigorously (freeze-pump-thaw or sparging). Increase TBAB loading in Protocol B. |

| Low Conversion | Catalyst poisoning or temperature too low. | Check purity of 4-bromobenzaldehyde (ensure no acid is present). Increase temp to 110°C. |

| Polymerization | Olefin self-polymerization (common with acrylates). | Add a radical inhibitor (e.g., Hydroquinone, 10-50 ppm) to the reaction mixture. |

| Aldol Side Products | Base-catalyzed condensation of aldehyde. | Switch from K₂CO₃ to a milder base (NaOAc) or use Protocol A (Et₃N). Keep reaction time short. |

References

-

Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective." Organic & Biomolecular Chemistry, 5(1), 31–44.

Sources

Troubleshooting & Optimization

Preventing spontaneous polymerization of 4-vinyl-2-methylbenzaldehyde

Technical Support Center: 4-Vinyl-2-methylbenzaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-vinyl-2-methylbenzaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for preventing the spontaneous polymerization of this highly reactive monomer. This resource combines theoretical understanding with field-proven protocols to ensure the stability of your compound and the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the fundamental questions regarding the stability and handling of 4-vinyl-2-methylbenzaldehyde.

Q1: What is spontaneous polymerization and why is it a concern for 4-vinyl-2-methylbenzaldehyde?

A1: Spontaneous polymerization is an unintended chemical reaction where monomer molecules (in this case, 4-vinyl-2-methylbenzaldehyde) join together to form long polymer chains without the deliberate addition of an initiator. This process is often initiated by exposure to heat, light, or contaminants.[1][2] For 4-vinyl-2-methylbenzaldehyde, the vinyl group (-CH=CH2) is highly susceptible to free-radical polymerization. This unwanted polymerization can lead to a complete loss of the starting material, dangerous exothermic reactions that can cause pressure buildup in sealed containers, and contamination of your experiments with insoluble polymer.[3]

Q2: How can I tell if my 4-vinyl-2-methylbenzaldehyde has started to polymerize?

A2: The initial signs of polymerization can be subtle. You should look for:

-

Increased Viscosity: The liquid will become noticeably thicker or more syrupy.

-

Appearance of Solids: You may observe white flakes, precipitates, or a solid mass forming in the container.

-

Heat Generation: The container may feel warm to the touch, which is a sign of an exothermic polymerization reaction.[3]

Q3: What is a polymerization inhibitor and how does it work?

A3: A polymerization inhibitor is a chemical compound added in small quantities to reactive monomers to prevent their self-polymerization during transport and storage.[1][4] These inhibitors act as radical scavengers, terminating the chain reaction that leads to polymerization.[1][4] A common and highly effective inhibitor for vinyl compounds is 4-tert-butylcatechol (TBC).[3][5][6]

Q4: Is there a special requirement for TBC to function effectively?

A4: Yes, the inhibitory action of TBC is dependent on the presence of dissolved oxygen.[2][7] Oxygen reacts with initiating radicals to form peroxy radicals, which are then scavenged by TBC.[2] Therefore, it is crucial to store the monomer with a headspace of air and avoid using inert gases like nitrogen or argon during storage if you are relying on TBC for stability.[2][8]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of 4-vinyl-2-methylbenzaldehyde.

Issue 1: My freshly ordered bottle of 4-vinyl-2-methylbenzaldehyde has solidified.

-

Probable Cause: This is a clear sign of advanced polymerization. This could be due to improper storage conditions during transit, such as exposure to high temperatures, or a depletion of the inhibitor.

-

Solution: Unfortunately, once the monomer has fully polymerized, it cannot be reversed. Contact your supplier immediately to report the issue and arrange for a replacement. Do not attempt to heat the bottle to melt the polymer, as this can lead to a dangerous pressure buildup.

Issue 2: I am observing polymer formation in my reaction mixture.

-

Probable Cause 1: Inhibitor was not removed. The inhibitor present in the monomer can interfere with your desired polymerization or other chemical transformations.[5][9]

-

Solution 1: The inhibitor must be removed immediately before use. A common and effective method is to pass the monomer through a column of activated basic alumina.[10] See the detailed protocol below.

-

Probable Cause 2: Reaction conditions are too harsh. High temperatures or prolonged reaction times can initiate polymerization even in the absence of a dedicated initiator.

-

Solution 2: If possible, conduct your reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time and consider adding a "short stop" inhibitor if your reaction chemistry allows.

Issue 3: The inhibitor seems to be interfering with my catalyst.

-

Probable Cause: Inhibitors like TBC are phenolic compounds, which can coordinate to and deactivate certain types of catalysts, particularly those based on transition metals.[5]

-

Solution: It is essential to remove the inhibitor before adding the monomer to your reaction. The alumina column method described below is highly effective and generally does not introduce contaminants that would affect catalysis.[10][11]

Data Summary

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermal initiation of polymerization.[12] |

| Storage Atmosphere | Headspace of Air | Provides the necessary oxygen for TBC inhibitor to function effectively.[2][7] |

| Inhibitor | 4-tert-butylcatechol (TBC) | A highly effective free-radical scavenger for vinyl monomers.[3][6] |

| Incompatible Materials | Oxidizing agents, acids, bases, and radical initiators. | Can initiate or accelerate polymerization.[3] |

Experimental Protocols

Protocol 1: Proper Storage of 4-Vinyl-2-methylbenzaldehyde

-

Upon receipt, verify that the material is in a liquid state.

-

Store the container in a refrigerator at 2-8 °C.

-

Ensure the container is tightly sealed but not under an inert atmosphere. The air in the headspace is crucial.[2]

-

Keep the container away from light sources.

-

Log the date of receipt and monitor the material for any changes in viscosity or appearance before each use.

Protocol 2: Removal of TBC Inhibitor Using an Alumina Column

This protocol should be performed immediately before the monomer is used in a reaction.[9][13]

-

Prepare the Column:

-

Take a glass chromatography column and place a small plug of cotton or glass wool at the bottom.

-

Add activated basic alumina to the column. A column of about 10-15 cm in length is typically sufficient for purifying 5-10 mL of the monomer.

-

-

Equilibrate the Column (Optional but Recommended):

-

Pass a small amount of a non-polar solvent (e.g., hexane or toluene) through the column to wet the alumina. Gently apply pressure with a pipette bulb or nitrogen line if needed.

-

-

Purify the Monomer:

-

Immediate Use:

-

The purified monomer is now highly reactive and should be used immediately. Do not store the inhibitor-free monomer.

-

Visualizations

Diagram 1: Free-Radical Polymerization Mechanism

This diagram illustrates the three key stages of free-radical polymerization of a generic vinyl monomer (M).

Caption: The process of free-radical polymerization.

Diagram 2: Mechanism of Inhibition by TBC

This diagram shows how 4-tert-butylcatechol (TBC), in the presence of oxygen, inhibits polymerization by scavenging radicals.

Sources

- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 2. metrohm.com [metrohm.com]

- 3. plasticseurope.org [plasticseurope.org]

- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9605203B2 - Composition preventing the polymerization of ethylenically unsaturated monomers and the removal thereof before polymerization - Google Patents [patents.google.com]

- 6. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bdmariners.org [bdmariners.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Mia Secret Store [miasecretstore.com]

- 13. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]

Technical Support Center: Optimizing Yield in 4-Ethenyl-2-Methylbenzaldehyde Synthesis

Welcome to the technical support center for the synthesis of 4-ethenyl-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges due to the presence of three distinct functional groups on the aromatic ring: an aldehyde, a vinyl group, and a methyl group. The ortho-methyl group can sterically hinder reactions at the aldehyde or adjacent positions, while the vinyl group is susceptible to polymerization under certain conditions. The aldehyde group itself can be sensitive to various reagents, necessitating careful reaction planning and, in some cases, the use of protecting groups. This guide will explore common synthetic routes and provide solutions to potential problems you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most viable synthetic routes to prepare this compound?

There are several plausible synthetic strategies, each with its own advantages and potential pitfalls. The choice of route will often depend on the availability of starting materials and the scale of the reaction. The three most common approaches involve:

-

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki or Heck): Starting from a halogenated 2-methylbenzaldehyde derivative, a vinyl group can be introduced.

-

Wittig Reaction: A phosphonium ylide is reacted with a 4-substituted-2-methylbenzaldehyde to form the vinyl group.

-

Grignard Reaction: A Grignard reagent is used to introduce either the methyl or the vinyl group, followed by formylation.

Below is a troubleshooting guide for each of these primary routes.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Heck reaction, are powerful tools for forming carbon-carbon bonds.[1] A likely starting material for this route is 4-bromo-2-methylbenzaldehyde.

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling of 4-bromo-2-methylbenzaldehyde with vinylboronic acid pinacol ester. What are the likely causes and solutions?

-

Causality: Low conversion in Suzuki-Miyaura couplings can often be attributed to an inactive catalyst, improper choice of base or solvent, or issues with the boronic acid reagent.[2] The ortho-methyl group can also play a role by sterically hindering the oxidative addition step at the palladium center.[3]

-

Troubleshooting Steps:

-

Catalyst and Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often beneficial.[4] Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed palladium catalysts with these ligands can also be effective.[2]

-

Base and Solvent Optimization: The choice of base is critical. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred when dealing with sensitive functional groups like aldehydes. Ensure the base is finely powdered and anhydrous. The solvent system should be able to dissolve both the organic and inorganic components; a mixture of toluene/water or dioxane/water is common.

-

Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting material or product. A systematic screen of temperatures from 80 °C to 110 °C is recommended. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[5]

-

Boronic Ester Quality: Vinylboronic acid derivatives can be unstable.[6] Ensure your vinylboronic acid pinacol ester is of high purity and has been stored under inert atmosphere.

-

| Parameter | Recommendation for Suzuki-Miyaura Coupling |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, RuPhos (1-2 mol%) |

| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) |

| Solvent | Toluene/H₂O, Dioxane/H₂O (degassed) |

| Temperature | 80-110 °C |

Q2: In my Heck reaction between 4-bromo-2-methylbenzaldehyde and ethylene, I am getting a mixture of products and some starting material remains. How can I improve the selectivity and yield?

-

Causality: The Heck reaction can sometimes suffer from issues with regioselectivity and competing side reactions.[7] Catalyst deactivation and inefficient β-hydride elimination can also lead to incomplete conversion.

-

Troubleshooting Steps:

-

Catalyst System: A common catalyst for the Heck reaction is Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich ligand.[8] For electron-rich aryl bromides, Herrmann's catalyst can be effective.

-

Base and Additives: A hindered organic base like triethylamine or diisopropylethylamine is typically used. The addition of a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can be beneficial, especially in polar aprotic solvents like DMF or NMP.

-

Ethylene Pressure: The pressure of ethylene gas is a critical parameter. Too low a pressure will result in a slow reaction, while excessively high pressure can lead to side reactions. A pressure of 2-5 bar is a good starting point.

-

Temperature Control: The reaction is typically heated to 100-140 °C. Careful temperature control is necessary to avoid decomposition.

-

Caption: Protected Wittig Reaction Workflow.

Troubleshooting Guide 3: Grignard Reaction

A Grignard-based synthesis could involve the formation of a Grignard reagent from 4-bromo-2-methyl... (this would be 4-bromo-3-methyltoluene, followed by formylation and then vinylation, or vice versa). A more direct approach would be to start with a di-halogenated precursor. For instance, starting with 1,4-dibromo-2-methylbenzene, one could selectively form a Grignard reagent and react it with a formylating agent like N,N-dimethylformamide (DMF), followed by a second cross-coupling reaction to introduce the vinyl group. The challenge here is the selective formation of the mono-Grignard reagent.

Q4: I am trying to synthesize the target molecule via a Grignard reaction. I am forming the Grignard reagent from 4-bromo-2-methyl-1-vinylbenzene, but upon reaction with DMF and workup, I get a complex mixture and very little of the desired aldehyde. What is going wrong?

-

Causality: This is a challenging route because the vinyl group can potentially react with the Grignard reagent. More importantly, forming a Grignard reagent in the presence of an aldehyde is not feasible as the Grignard reagent will immediately react with the aldehyde. Therefore, the formylation must be the last step, or a protected aldehyde must be used. A more plausible Grignard approach would be to start with 4-bromo-2-methylaniline, protect the amine, perform a Grignard reaction to introduce the vinyl group, and then convert the protected amine to the aldehyde (e.g., via a Sandmeyer-type reaction). This is a multi-step and complex route.

A more direct Grignard approach would be to start with 4-bromo-2-methylbenzaldehyde, protect the aldehyde, then perform a metal-halogen exchange (e.g., with n-BuLi) followed by reaction with a vinylating agent. However, this is not a Grignard reaction in the classical sense.

Let's consider a more standard Grignard approach: reacting a Grignard reagent with an aldehyde. [9]To get our target molecule, we could react 4-bromo-2-methylmagnesium bromide with acrolein, followed by oxidation of the resulting alcohol. This is a possibility.